22S,23S-Homocastasterone

概要

説明

22S,23S-Homocastasterone is a brassinosteroid, a class of polyhydroxylated plant steroids that play a crucial role in plant growth and development. Brassinosteroids are known for their ability to promote cell elongation, division, and differentiation, making them essential for various physiological processes in plants.

準備方法

Synthetic Routes and Reaction Conditions: 22S,23S-Homocastasterone can be synthesized through several methods, including chemical synthesis and biotransformation. One common synthetic route involves the use of stigmasterol as a starting material. The process includes epoxidation of the 22,23-double bond, followed by cleavage of the epoxide ring with hydro-bromic acid to form bromohydrin, which is then converted to this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources, such as plants, followed by purification. Enzymatic methods are also employed to enhance the yield and purity of the compound. These methods are preferred due to their eco-friendly nature and cost-effectiveness .

化学反応の分析

Types of Reactions: 22S,23S-Homocastasterone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce oxygen-containing functional groups.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce ketones or aldehydes to alcohols.

Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated, halogenated, and oxidized derivatives of this compound, which are studied for their enhanced biological activities .

科学的研究の応用

Agricultural Applications

Plant Growth Regulation

- Enhancement of Crop Yield : 22S,23S-Homocastasterone acts as a plant growth regulator, promoting cell elongation, leaf expansion, and overall plant vigor. It has been shown to improve crop yields significantly in various species by enhancing physiological responses to environmental stressors.

- Stress Tolerance : The compound enhances stress tolerance in plants by modulating gene expression related to stress responses. This includes improving resistance to drought and salinity, which are critical factors affecting agricultural productivity.

Medicinal Applications

Anticancer Properties

- Inhibition of Cancer Cell Proliferation : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including Hep G2 (hepatocellular carcinoma) and CEM (T-lymphoblastic leukemia). Studies have shown that it can suppress cell proliferation at both high and low concentrations, suggesting potential for therapeutic applications in cancer treatment .

- Mechanism of Action : The compound induces apoptosis in cancer cells by affecting cell cycle regulation and promoting the expression of pro-apoptotic factors. For instance, it has been observed to block cell growth at the G1 phase and decrease the expression of cyclins involved in cell cycle progression .

Biological Research Applications

Hormonal Mechanisms Study

- Signal Transduction Pathways : this compound is utilized in research to elucidate the mechanisms of plant hormone action. It interacts with brassinosteroid receptors, initiating signaling cascades that influence gene expression related to growth and development.

- Comparative Studies : The compound serves as a model for studying other brassinosteroids due to its unique structural features and biological activities. Comparative studies with compounds like 28-Homocastasterone have highlighted differences in their effects on plant physiology and cellular mechanisms .

Industrial Applications

Development of Agricultural Products

- Formulation of Biopesticides : Given its growth-promoting properties, this compound is being explored for use in developing biopesticides and biofertilizers that enhance crop resilience while minimizing chemical inputs .

- Pharmaceutical Development : The anticancer properties of this compound are under investigation for potential use in drug formulations aimed at treating various cancers. Its ability to interact with multiple biological pathways makes it a candidate for multi-target therapeutic strategies .

- Cancer Cell Line Studies : A study assessed the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against CEM cells with an IC50 value of approximately 13 μM. The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blotting techniques .

- Agricultural Trials : Field trials demonstrated that the application of this compound resulted in a marked increase in yield for crops such as rice and wheat under drought conditions. These trials highlighted its potential as a sustainable agricultural input for enhancing food security.

作用機序

22S,23S-Homocastasterone exerts its effects by binding to specific receptors in plant cells, initiating a cascade of signaling events that regulate gene expression and physiological responses. The compound interacts with brassinosteroid receptors, leading to the activation of transcription factors that control the expression of genes involved in cell division, elongation, and stress responses . In animal systems, it has been shown to interact with ecdysteroidal receptors, affecting processes such as chitin synthesis and cell proliferation .

類似化合物との比較

22S,23S-Homobrassinolide: Another brassinosteroid with similar biological activities but differing in its molecular structure and specific effects.

28-Homocastasterone: A closely related compound with similar physiological roles in plants.

Brassinolide: The first brassinosteroid discovered, known for its potent growth-promoting effects.

Uniqueness: 22S,23S-Homocastasterone is unique due to its specific configuration and the presence of hydroxyl groups at positions 22 and 23, which contribute to its distinct biological activities. Its ability to interact with both plant and animal receptors makes it a versatile compound for various applications .

生物活性

22S,23S-Homocastasterone is a member of the brassinosteroid class of plant hormones, which are known for their significant roles in promoting growth and development in plants. Recent studies have highlighted its potential biological activities beyond plant physiology, including anabolic effects in muscle tissue and therapeutic applications in wound healing and cancer treatment.

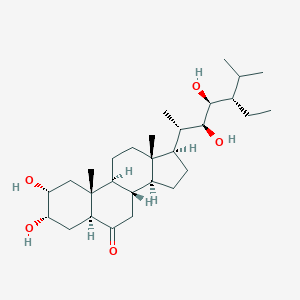

Chemical Structure and Properties

This compound is characterized by its specific stereochemistry and hydroxyl groups at positions 22 and 23. This unique configuration is essential for its biological activity, differentiating it from other brassinosteroids such as homobrassinolide and castasterone.

The biological activity of this compound primarily involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for various cellular processes including protein synthesis, cell growth, and survival.

Key Findings:

- Protein Synthesis : In vitro studies demonstrated that this compound increased protein synthesis in L6 rat skeletal muscle cells by 41.0 ± 2.7% (p < 0.001) compared to control groups. This effect was comparable to that of insulin-like growth factor-1 (IGF-1) .

- Wound Healing : Topical application of brassinosteroids, including this compound, significantly accelerated wound closure in murine models. Treated mice exhibited reduced wound size and lower levels of inflammatory cytokines such as TNF-α .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anabolic Activity

- Muscle Growth : Studies indicate that this compound enhances muscle protein synthesis through Akt activation, promoting muscle growth and repair .

- Comparison with Other Compounds : In a comparative study, the anabolic effects of various brassinosteroids were measured, showing that this compound had a notable impact on muscle cell proliferation and protein accumulation .

| Compound | Protein Synthesis Increase (%) | Cytotoxicity (IC50) |

|---|---|---|

| (22S,23S)-Homobrassinolide | 30 ± 4.2 | >30 μM |

| (22S,23S)-Homocastasterone | 41.0 ± 2.7 | >30 μM |

| (22R,23R)-Homocastasterone | Highest cytotoxicity | IC50 = 13 μM |

Wound Healing

- Accelerated Healing : The application of brassinosteroids led to significant improvements in wound healing rates in animal models. The treatment reduced wound size and enhanced fibroblast proliferation .

- Mechanistic Insights : The involvement of the PI3K/Akt pathway suggests that these compounds may modulate inflammatory responses and promote tissue regeneration through collagen synthesis .

Anticancer Potential

Recent research has indicated that brassinosteroids like this compound may exhibit cytotoxic effects against certain cancer cell lines. For instance:

- Cytotoxicity Studies : Various studies report that derivatives of homocastasterone show varying degrees of cytotoxicity against cancer cells .

Case Studies

- Wound Healing in Mice : In a controlled study involving C57BL/6J mice with induced skin wounds, daily topical application of 10 µg/mouse of either homobrassinolide or homocastasterone resulted in significant reduction in wound area compared to untreated controls over a period of ten days .

- Cancer Cell Proliferation : A study assessing the effects of brassinosteroids on leukemia cells revealed that certain analogs exhibited marked cytotoxicity, indicating potential for therapeutic applications in oncology .

特性

IUPAC Name |

(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O5/c1-7-17(15(2)3)27(34)26(33)16(4)19-8-9-20-18-12-23(30)22-13-24(31)25(32)14-29(22,6)21(18)10-11-28(19,20)5/h15-22,24-27,31-34H,7-14H2,1-6H3/t16-,17-,18-,19+,20-,21-,22+,24-,25+,26-,27-,28+,29+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADMTJKRYLAHQV-JCTKEBOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H]([C@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does 22S,23S-Homocastasterone exhibit similar effects to ecdysone in insects?

A1: While this compound is structurally similar to insect ecdysteroids, research suggests its effects differ significantly. In a study on the ixodid tick Amblyomma hebraeum, this compound did not demonstrate ecdysone-mimicking effects on salivary gland degeneration, even enhancing the degeneration caused by 20-hydroxyecdysone. [] This suggests a distinct mechanism of action compared to traditional ecdysone agonists.

Q2: How does this compound interact with the ecdysone receptor?

A2: Studies indicate that this compound exhibits weak binding affinity to the ecdysone receptor. Research using the epithelial cell line from Chironomus tentans showed that both this compound and 22S,23S-Homobrassinolide had significantly lower relative affinities compared to 20-OH-ecdysone and ecdysone. [] This weak interaction suggests that this compound might exert its effects through pathways distinct from or in addition to direct ecdysone receptor binding.

Q3: Are there any observed developmental effects of this compound on insects?

A3: Research on the cockroach Periplaneta americana showed that feeding with 22S,23S-Homobrassinolide, a closely related brassinosteroid, resulted in a delayed moulting process in last larval instars. Interestingly, this compound did not exhibit this effect. [] This finding highlights the structural specificity within the brassinosteroid family and its impact on biological activity in insects.

Q4: What are the potential implications of the weak ecdysone receptor binding affinity of this compound?

A4: The weak binding of this compound to the ecdysone receptor, as observed in the Chironomus tentans epithelial cell line, raises questions about its mechanism of action. [] This weak binding suggests the possibility of alternative pathways or interactions with other cellular targets. Further research is needed to elucidate the precise mechanisms through which this compound exerts its effects, potentially uncovering novel signaling pathways or regulatory mechanisms.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。